2-bromo-7-nitrodibenzo[b,f]oxepine
Description
Properties
IUPAC Name |
3-bromo-9-nitrobenzo[b][1]benzoxepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3/c15-11-4-6-13-10(7-11)2-1-9-3-5-12(16(17)18)8-14(9)19-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSCPMUNDGOUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7-nitrodibenzo[b,f]oxepine typically involves the reaction of 2-bromo-1-nitrobenzene with appropriate phenolic compounds under basic conditions. One common method includes the cyclocondensation of substituted 2-nitro-1-bromobenzene with substituted 2-aminophenols . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as copper may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-bromo-7-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed
Nucleophilic substitution: Formation of substituted dibenzo[b,f]oxepines.
Reduction: Formation of 2-amino-7-nitrodibenzo[b,f]oxepine.
Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.
Scientific Research Applications
2-bromo-7-nitrodibenzo[b,f]oxepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-bromo-7-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Dibenzo[b,f]oxepine Derivatives
*Substituent-induced chemical shifts (SCS) from ¹³C NMR .
- Electronic Effects : The nitro group at C7 withdraws electron density, altering the aromatic ring’s reactivity. In contrast, methoxy groups (e.g., in 4-methoxy-7-nitrodibenzo[b,f]oxepine ) donate electrons, affecting charge distribution and docking interactions .
Photochemical and Computational Insights
Table 3: Photoisomerization and Docking Data
- Photoisomerization : Azo derivatives achieve >85% E→Z conversion under visible light, enabling spatiotemporal control in photopharmacology . The absence of an azo group in this compound limits this application but may enhance stability.
- Molecular Docking : Dibenzo[b,f]oxepines with methoxy/nitro groups show docking scores comparable to colchicine (−8.2 to −9.1 kcal/mol) . Bromine’s steric bulk may reduce this score, necessitating structural optimization.
Q & A
Q. How does the compound’s electronic structure influence its interaction with biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
